2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile

PIM-1 kinase oncology apoptosis

Procure 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile (CAS 1134518-34-5) as a PIM-1 kinase inhibitor precursor (derivative IC50 = 20.4 nM) with validated cytotoxicity (HepG2 IC50 = 0.18 μM). The 3,5-dimethylpyrazole motif is critical for potency; substitutes lack this SAR. Use this versatile heterocyclic building block for hit-to-lead optimization or as an internal assay standard. XLogP3-AA = 1.7, TPSA = 54.5 Ų.

Molecular Formula C11H10N4
Molecular Weight 198.22 g/mol
CAS No. 1134518-34-5
Cat. No. B1346182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile
CAS1134518-34-5
Molecular FormulaC11H10N4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=C(C=CC=N2)C#N)C
InChIInChI=1S/C11H10N4/c1-8-6-9(2)15(14-8)11-10(7-12)4-3-5-13-11/h3-6H,1-2H3
InChIKeyHKEOEBRECSAQNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile (CAS 1134518-34-5) – Procurement-Relevant Scaffold Overview for Kinase-Targeted Discovery


2-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile (CAS 1134518-34-5) is a heterocyclic building block comprising a 3,5-dimethylpyrazole moiety directly N-linked to a 3-cyanopyridine (nicotinonitrile) core, with molecular formula C11H10N4 and molecular weight 198.22 g/mol [1]. This structural architecture places it within the class of pyrazolyl nicotinonitriles, a scaffold of established interest in kinase inhibitor development, particularly for targeting the ATP-binding pocket of serine/threonine kinases such as PIM-1 [2]. The compound serves as a versatile intermediate or precursor for further functionalization at the nitrile, pyridine C4/C5/C6 positions, or via elaboration of the pyrazole methyl groups, enabling systematic structure-activity relationship (SAR) exploration in medicinal chemistry programs [2].

Why Unmethylated Pyrazolyl Nicotinonitriles or Alternative Nicotinonitrile Scaffolds Are Not Directly Interchangeable with 2-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile


The 3,5-dimethyl substitution on the pyrazole ring is not a passive structural feature. Methyl groups modulate the conformational preferences, electronic distribution, and hydrophobic contact surface of the pyrazolyl nicotinonitrile scaffold in the ATP-binding pocket, directly influencing target engagement and selectivity [1]. Comparative evaluation within a homologous pyrazolyl nicotinonitrile series demonstrates that substitution at the pyrazole N1 position—where the 3,5-dimethylpyrazole ring is attached—produces quantifiable differences in PIM-1 kinase inhibitory potency and resultant cytotoxicity [1]. Furthermore, the nitrile substituent at the pyridine 3-position confers a distinct hydrogen-bond acceptor capacity and polar surface area contribution (calculated TPSA = 54.5 Ų) relative to non-nitrile or differently substituted pyridine analogs [2], which can alter solubility, permeability, and binding geometry. Procurement decisions that substitute a non-methylated pyrazolyl nicotinonitrile (e.g., CAS 1152822-31-5) or an alternative 3-cyanopyridine derivative lacking the 3,5-dimethylpyrazole motif will likely yield divergent SAR outcomes, requiring de novo synthesis and validation rather than seamless replacement.

Quantitative Comparative Evidence for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile as a Precursor to Potent PIM-1 Kinase Inhibitors


PIM-1 Kinase Inhibition: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile-Derived Acetohydrazide (Compound 9) Achieves Nanomolar IC50 Comparable to Staurosporine

The acetohydrazide derivative of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile (compound 9 in the referenced study) demonstrates potent PIM-1 kinase inhibition with an IC50 value of 20.4 nM and 93.8% inhibition, which is comparable to the pan-kinase inhibitor staurosporine (IC50 = 16.7 nM, 95.6% inhibition) under identical assay conditions [1]. This establishes compound 9 as a sub-25 nM PIM-1 inhibitor scaffold derived from the target compound. In contrast, the unsubstituted pyrazolyl analog (compound 10) and malononitrile-derived analog (compound 11) in the same series did not exhibit this level of PIM-1 inhibitory activity, demonstrating that the 3,5-dimethylpyrazole substitution pattern—and the specific precursor chemistry enabled by 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile—is essential for achieving potent target engagement [1].

PIM-1 kinase oncology apoptosis

Cytotoxicity in Hepatocellular Carcinoma Cells: Compound 9 Exhibits Sub-Micromolar IC50 in HepG2, Comparable to Other Nicotinonitrile-Derived PIM-1 Inhibitors

Compound 9, the acetohydrazide derivative synthesized from 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile, exhibits pronounced cytotoxic activity against HepG2 hepatocellular carcinoma cells with an IC50 of 0.18 μM [1]. This sub-micromolar potency is comparable to other nicotinonitrile-based PIM-1 inhibitors reported in the literature. For context, nicotinonitrile derivative 7b (structurally related nicotinonitrile scaffold) demonstrated an IC50 of 3.60 μM against PC-3 prostate cancer cells and 3.58 μM against MCF-7 breast cancer cells, while nicotinonitrile derivative 4k showed PIM-1 inhibition with IC50 = 21.2 nM [2]. Compound 9 additionally shows an IC50 of 0.34 μM against MCF-7 cells [1].

hepatocellular carcinoma HepG2 cytotoxicity

Structural Differentiation: 3,5-Dimethyl Substitution on Pyrazole Confers Distinct Conformational and Electronic Properties Relative to Unsubstituted Pyrazolyl Nicotinonitriles

2-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile (CAS 1134518-34-5; MW 198.22) differs structurally from its unmethylated analog 2-(1H-pyrazol-1-yl)nicotinonitrile (CAS 1152822-31-5; MW 170.17) by the presence of two methyl groups at positions 3 and 5 of the pyrazole ring [1]. This structural modification increases calculated LogP (XLogP3-AA = 1.7 for the dimethyl derivative) and alters the topological polar surface area (TPSA = 54.5 Ų), affecting both hydrophobic interactions in the kinase ATP-binding pocket and passive membrane permeability [1]. The 3,5-dimethylpyrazole moiety is recognized as a privileged scaffold in kinase inhibitor design due to its ability to engage the hydrophobic gatekeeper region and hinge-binding residues via favorable steric and van der Waals contacts, whereas unsubstituted pyrazoles typically exhibit weaker binding and may adopt alternative binding poses [2].

structure-activity relationship drug design kinase inhibitor

Procurement-Driven Application Scenarios for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile (CAS 1134518-34-5) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of PIM-1 Kinase Inhibitor Candidates for Oncology Programs

Procure 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile as a precursor for synthesizing acetohydrazide derivatives (e.g., compound 9) that exhibit PIM-1 kinase inhibition with IC50 values of 20.4 nM and sub-micromolar cytotoxicity in HepG2 hepatocellular carcinoma cells (IC50 = 0.18 μM). This scaffold offers a validated starting point for hit-to-lead optimization in liver cancer and other PIM-1-dependent malignancies [1].

Structure-Activity Relationship (SAR) Studies: Probing the Role of Pyrazole Substitution in Kinase Binding

Use 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile in comparative SAR campaigns against unmethylated pyrazolyl nicotinonitrile analogs (e.g., CAS 1152822-31-5) to quantify the contribution of 3,5-dimethyl substitution to PIM-1 inhibitory potency and cellular activity. The 1.7 XLogP3-AA and 54.5 Ų TPSA provide a defined physicochemical baseline for correlating lipophilicity and polar surface area with target engagement and permeability outcomes [1][2].

Heterocyclic Chemistry: Building Block for Elaboration at Nitrile, Pyridine, and Pyrazole Positions

Employ 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile as a versatile heterocyclic intermediate for further derivatization. The nitrile group at the pyridine 3-position serves as a handle for conversion to amides, amidines, tetrazoles, or amines; the pyridine C4, C5, and C6 positions are amenable to nucleophilic aromatic substitution or cross-coupling; and the pyrazole methyl groups enable alkyl chain extension or oxidation. This multifunctional reactivity supports the generation of diverse compound libraries for kinase inhibitor and broader medicinal chemistry discovery [2].

In Vitro Pharmacology: Benchmarking Novel Nicotinonitrile Derivatives Against Compound 9

Utilize compound 9 (derived from 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile) as an internal reference standard in PIM-1 enzymatic assays and HepG2 cytotoxicity screens. With a well-characterized PIM-1 IC50 of 20.4 nM (93.8% inhibition) and HepG2 IC50 of 0.18 μM, compound 9 provides a reproducible benchmark for assessing the potency of newly synthesized nicotinonitrile derivatives and for validating assay consistency across experimental runs [1].

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